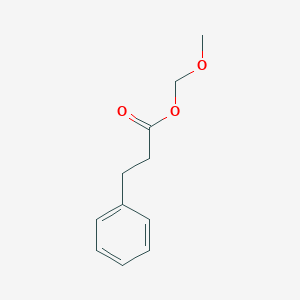
Methoxymethyl 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethyl 3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from methoxymethyl alcohol and 3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxymethyl 3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of methoxymethyl alcohol with 3-phenylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and regioselectivity in the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-phenylpropanoic acid
Reduction: Methoxymethyl alcohol and 3-phenylpropanol
Substitution: Various substituted esters and amides
Applications De Recherche Scientifique
Methoxymethyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methoxymethyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of methoxymethyl alcohol and 3-phenylpropanoic acid. These products can further participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-phenylpropanoate
- Ethyl 3-phenylpropanoate
- Propyl 3-phenylpropanoate
Uniqueness
Methoxymethyl 3-phenylpropanoate is unique due to its methoxymethyl group, which imparts distinct chemical properties compared to other similar esters. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules .
Propriétés
Numéro CAS |
99837-98-6 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methoxymethyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-13-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
PPNMTFXSIAUKBE-UHFFFAOYSA-N |
SMILES canonique |
COCOC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


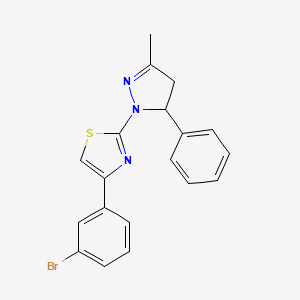
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
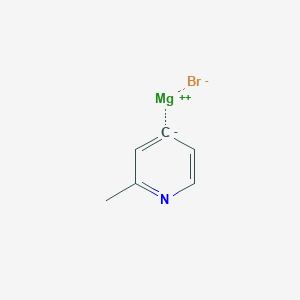

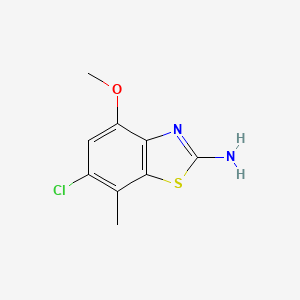


![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
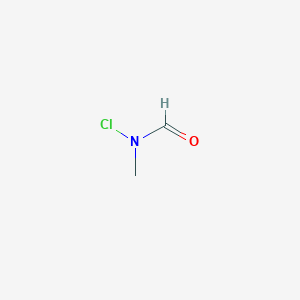
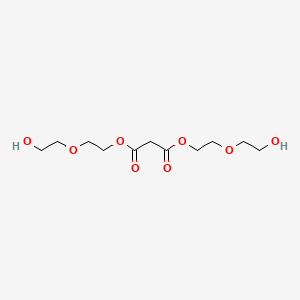
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
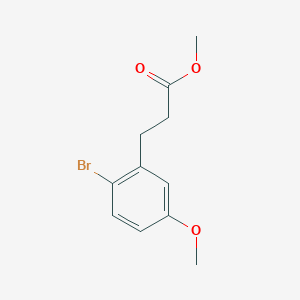
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

